Cas no 27994-12-3 (25-O-Acetylcimigenol xyloside)

25-O-Acetylcimigenol xyloside 化学的及び物理的性質
名前と識別子
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- b-D-Xylopyranoside, (3b,15a,16a,23R,24S)-25-(acetyloxy)-16,23:16,24-diepoxy-15-hydroxy-9,19-cyclolanostan-3-yl
- 25-O-ACETYLCIMIGENOL XYLOSIDE
- ACETYLCIMIGENOL XYLOSIDE, 25-O-(SH)
- 2-(1,2-Dimethylpropyl)anthraquinone
- 2-(3-methylbutan-2-yl)-9,10-anthraquinone
- 25-Acetoxy-(15R)-15-hydroxy-3-O-beta-D-xylopyranosylacta(16S,23R,24S)-16,23
- 16,24-binoxoside
- 25-O-Acetylcimigenol 3-O-beta-D-xyloside
- 27994-12-3
- 2-[(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-Hydroxy-3,8,8,17,19-pentamethyl-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate
- CS-0634320
- HY-N10700
- Q27271378
- 25-O-ACETYLCIMIGENOL-3-O-.BETA.-D-XYLOSIDE (24S) (CONSTITUENT OF BLACK COHOSH) [DSC]
- 25-O-Acetylcimigenol-3-o-beta-D-xylopyranoside
- Cimigenoside, 25-acetate
- 915XS7T0OS
- .BETA.-D-XYLOPYRANOSIDE, (3.BETA.,15.ALPHA.,16.ALPHA.,23R,24S)-25-(ACETYLOXY)-16,23:16,24-DIEPOXY-15-HYDROXY-9,19-CYCLOLANOSTAN-3-YL
- 25-O-Acetylcimigenol-3-o-beta-D-xyloside (24S) (constituent of Black cohosh) [DSC]
- beta-D-Xylopyranoside, (3beta,15alpha,16alpha,23R,24S)-25-(acetyloxy)-16,23:16,24-diepoxy-15-hydroxy-9,19-cyclolanostan-3-yl
- 25-O-ACETYLCIMIGENOL-3-O-beta-D-XYLOSIDE (24S) (CONSTITUENT OF BLACK COHOSH)
- UNII-915XS7T0OS
- 25-O-ACETYLCIMIGENOL-3-O-.BETA.-D-XYLOPYRANOSIDE
- 25-O-Acetylcimigenol xyloside
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- インチ: InChI=1S/C37H58O10/c1-18-15-21-28(32(5,6)45-19(2)38)47-37(46-21)27(18)33(7)13-14-36-17-35(36)12-11-24(44-29-26(41)25(40)20(39)16-43-29)31(3,4)22(35)9-10-23(36)34(33,8)30(37)42/h18,20-30,39-42H,9-17H2,1-8H3/t18-,20-,21-,22+,23+,24+,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1
- InChIKey: NNFJPOSVDKIWPO-GEOUWNACSA-N
- ほほえんだ: C[C@@H]1C[C@@H]2[C@@H](C(C)(C)OC(=O)C)O[C@]3([C@H]1[C@@]4(C)CC[C@]56C[C@]76CC[C@@H](C(C)(C)[C@@H]7CC[C@H]5[C@]4(C)[C@H]3O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O2
計算された属性
- せいみつぶんしりょう: 662.40300
- どういたいしつりょう: 662.40299804g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 10
- 重原子数: 47
- 回転可能化学結合数: 5
- 複雑さ: 1320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 16
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 144Ų
じっけんとくせい
- 密度みつど: 1.30±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 228-229 ºC
- ようかいど: Insuluble (8.0E-3 g/L) (25 ºC),
- PSA: 144.14000
- LogP: 3.69220
25-O-Acetylcimigenol xyloside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O213050-2.5mg |
25-O-Acetylcimigenol xyloside |
27994-12-3 | 2.5mg |
$ 130.00 | 2022-06-03 | ||
TRC | O213050-1mg |
25-O-Acetylcimigenol xyloside |
27994-12-3 | 1mg |
$ 80.00 | 2022-06-03 | ||
TRC | O213050-5mg |
25-O-Acetylcimigenol xyloside |
27994-12-3 | 5mg |
$ 155.00 | 2022-06-03 | ||
Biosynth | FA65580-1 mg |
25-O-Acetylcimigenol xyloside |
27994-12-3 | 1mg |
$270.00 | 2023-01-04 |
25-O-Acetylcimigenol xyloside 関連文献
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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10. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
25-O-Acetylcimigenol xylosideに関する追加情報
25-O-Acetylcimigenol Xyloside: A Comprehensive Overview
The compound with CAS No. 27994-12-3, commonly referred to as 25-O-Acetylcimigenol Xyloside, is a specialized glycoside that has garnered significant attention in the fields of pharmacology, food science, and cosmetology. This compound is a derivative of cimigenol, a triterpenoid, and is characterized by its unique acetylation at the 25-OH position, which imparts distinct chemical and biological properties. Recent studies have highlighted its potential as a bioactive agent with applications in various industries.
Cimigenol itself is a well-known triterpenoid found in various plants, particularly in species belonging to the genus *Panax*. The acetylation at the 25-hydroxyl group in 25-O-Acetylcimigenol Xyloside not only modifies its physicochemical properties but also enhances its stability and bioavailability. This modification makes it a promising candidate for drug delivery systems and nutraceuticals. Recent research has demonstrated that this compound exhibits potent anti-inflammatory and antioxidant activities, which are crucial for its therapeutic applications.
The structural elucidation of 25-O-Acetylcimigenol Xyloside has been achieved through advanced analytical techniques such as NMR spectroscopy and mass spectrometry. These studies have revealed that the molecule consists of a cimigenol backbone with an acetyl group attached at the 25th position and a xylose moiety linked via glycosidic bonds. The stereochemistry of the molecule has been confirmed, providing insights into its potential interactions with biological targets.
In terms of biological activity, 25-O-Acetylcimigenol Xyloside has shown remarkable efficacy in modulating cellular signaling pathways involved in inflammation and oxidative stress. For instance, studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Additionally, this compound has been found to scavenge free radicals effectively, making it a potential candidate for anti-aging formulations in cosmetics.
The synthesis of 25-O-Acetylcimigenol Xyloside involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Researchers have explored both chemical synthesis and enzymatic methods to produce this compound on a larger scale. The development of efficient synthetic routes is critical for its commercialization in pharmaceuticals and food additives.
Recent advancements in biotechnology have enabled the production of 25-O-Acetylcimigenol Xyloside through metabolic engineering of microbial strains. This approach not only enhances the scalability of production but also reduces environmental impact compared to traditional extraction methods from plant sources. Such innovations are expected to drive the adoption of this compound in various industries.
In conclusion, 25-O-Acetylcimigenol Xyloside (CAS No. 27994-12-3) represents a valuable addition to the portfolio of bioactive compounds derived from natural sources. Its unique chemical structure, coupled with promising biological activities, positions it as a key player in drug discovery and development. Ongoing research continues to unravel its full potential, paving the way for innovative applications in health and wellness products.
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